Methyl 5-bromo-2-cyano-3-methylbenzoate Methyl 5-bromo-2-cyano-3-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 1805189-61-0
VCID: VC2778133
InChI: InChI=1S/C10H8BrNO2/c1-6-3-7(11)4-8(9(6)5-12)10(13)14-2/h3-4H,1-2H3
SMILES: CC1=CC(=CC(=C1C#N)C(=O)OC)Br
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol

Methyl 5-bromo-2-cyano-3-methylbenzoate

CAS No.: 1805189-61-0

Cat. No.: VC2778133

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2-cyano-3-methylbenzoate - 1805189-61-0

Specification

CAS No. 1805189-61-0
Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
IUPAC Name methyl 5-bromo-2-cyano-3-methylbenzoate
Standard InChI InChI=1S/C10H8BrNO2/c1-6-3-7(11)4-8(9(6)5-12)10(13)14-2/h3-4H,1-2H3
Standard InChI Key SIUNPHDXWSLNDY-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1C#N)C(=O)OC)Br
Canonical SMILES CC1=CC(=CC(=C1C#N)C(=O)OC)Br

Introduction

Chemical Structure and Basic Properties

Molecular Structure

Methyl 5-bromo-2-cyano-3-methylbenzoate belongs to the class of substituted benzoates. Its structure consists of a benzene ring with four substituents: a methoxycarbonyl group (the methyl ester portion), a bromine atom, a cyano group, and a methyl group. The positioning of these groups significantly influences the compound's reactivity patterns and physical properties.

Physical and Chemical Properties

The physical and chemical properties of Methyl 5-bromo-2-cyano-3-methylbenzoate can be inferred from structural analogs. Based on comparison with similar compounds, the following properties are estimated:

Table 1: Estimated Physical Properties of Methyl 5-bromo-2-cyano-3-methylbenzoate

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC10H8BrNO2Based on chemical structure
Molecular Weight254.08 g/molCalculated from atomic weights
Physical StateCrystalline solidBased on similar benzoates
ColorWhite to pale yellowTypical for similar compounds
Melting Point85-100°CEstimated from similar compounds
Boiling Point280-300°C at 760 mmHgEstimated from similar benzoates
DensityApproximately 1.4-1.5 g/cm³Comparable to Methyl 5-bromo-2-methylbenzoate
SolubilityPoorly soluble in water; soluble in organic solventsBased on functional groups present

The presence of the cyano group is expected to increase the compound's polarity compared to non-cyano analogs, while the methyl group would contribute to increased lipophilicity. The bromine substituent adds significant molecular weight and affects the electron distribution across the aromatic ring.

Spectroscopic Properties

The spectroscopic properties of Methyl 5-bromo-2-cyano-3-methylbenzoate would likely include characteristic infrared absorption bands for the cyano group (around 2220-2240 cm⁻¹) and the ester carbonyl (approximately 1720-1740 cm⁻¹). In nuclear magnetic resonance spectroscopy, distinctive signals would be expected for the methyl ester protons, the aromatic protons, and the methyl group attached to the ring.

Synthesis and Preparation Methods

General Synthetic Approaches

Reactivity and Chemical Transformations

Functional Group Reactivity

The multiple functional groups in Methyl 5-bromo-2-cyano-3-methylbenzoate each contribute to its chemical reactivity:

  • The cyano group can undergo hydrolysis to form the corresponding amide or carboxylic acid, or reduction to form an amine.

  • The bromine is susceptible to nucleophilic substitution reactions, particularly in the presence of transition metal catalysts.

  • The methyl ester can be hydrolyzed to the carboxylic acid, or undergo transesterification or reduction.

  • The methyl group at the 3-position can participate in oxidation reactions or serve as a site for further functionalization.

Common Transformations

Table 2: Key Chemical Transformations of Methyl 5-bromo-2-cyano-3-methylbenzoate

Reaction TypeConditionsExpected ProductsPotential Applications
Ester HydrolysisAqueous base, heat5-bromo-2-cyano-3-methylbenzoic acidIntermediate for pharmaceutical synthesis
Cyano HydrolysisAcid or base, heat5-bromo-3-methyl-2-carbamoylbenzoic acid methyl esterAmide formation
Bromine SubstitutionPd-catalyzed coupling5-substituted-2-cyano-3-methylbenzoic acid methyl estersDiversity-oriented synthesis
Reduction of CyanoLiAlH4 or H2/catalyst5-bromo-2-(aminomethyl)-3-methylbenzoic acid methyl esterSynthesis of heterocycles
Methyl OxidationKMnO4, heat5-bromo-2-cyano-3-carboxybenzoic acid methyl esterDifunctional carboxylic acid derivatives

Biochemical Properties and Applications

Interaction with Biological Systems

Based on studies of structurally related compounds, Methyl 5-bromo-2-cyano-3-methylbenzoate may interact with various biological systems. The presence of the cyano group, which can participate in hydrogen bonding, suggests potential interaction with enzymes and receptors. Similar substituted benzoates have been observed to interact with:

  • Cytochrome P450 enzymes, potentially affecting metabolic pathways

  • Transcription factors that regulate gene expression

  • Key metabolic enzymes, influencing cellular metabolism

Structure-Activity Relationships

When examining the potential biological activity of Methyl 5-bromo-2-cyano-3-methylbenzoate, structure-activity relationships derived from similar compounds suggest:

  • The cyano group may participate in hydrogen bonding interactions with target proteins

  • The methyl group can enhance lipophilicity, potentially improving membrane permeability

  • The bromine atom may provide both steric bulk and electronic effects that influence binding specificity

  • The ester group may be susceptible to hydrolysis by esterases in biological systems

Comparative Analysis with Structural Analogs

Comparison with Related Compounds

Understanding Methyl 5-bromo-2-cyano-3-methylbenzoate is facilitated by comparing it with structurally related compounds:

Table 3: Comparison of Methyl 5-bromo-2-cyano-3-methylbenzoate with Structural Analogs

CompoundStructural DifferencesKey Property DifferencesApplications
Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoateCF₃ instead of CH₃ at 3-positionHigher lipophilicity, more electron-withdrawingEnhanced binding to certain enzymes
Methyl 5-bromo-2-methylbenzoateMethyl instead of cyano at 2-positionLess polar, different hydrogen bondingBiochemical reagent
3-cyano methyl benzoateNo bromine at 5-position, no methyl at 3-positionLower molecular weight, different reactivityIntermediate in organic synthesis

Structure-Property Relationships

The specific positioning of functional groups in Methyl 5-bromo-2-cyano-3-methylbenzoate creates unique electronic and steric properties. The electron-withdrawing nature of both the cyano and bromine groups affects the electron density of the aromatic ring, while the methyl group provides electron-donating effects. This balance of electronic properties influences:

  • Reactivity patterns in chemical transformations

  • Binding interactions with biological macromolecules

  • Physical properties such as melting point and solubility

  • Stability under various conditions

Analytical Methods for Identification and Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) represent effective methods for analyzing Methyl 5-bromo-2-cyano-3-methylbenzoate. Typical conditions might include:

  • HPLC: C18 reverse-phase column with methanol/water mobile phase

  • GC: Temperature program from 100°C to 250°C on a medium-polarity column

The retention time and peak characteristics would serve as identifying features for this compound.

Spectroscopic Identification

Multiple spectroscopic techniques contribute to the identification and characterization of Methyl 5-bromo-2-cyano-3-methylbenzoate:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information on the positioning of functional groups and confirmation of structure

  • Infrared (IR) spectroscopy: Identifies functional groups, particularly the characteristic cyano and ester carbonyl absorptions

  • Mass Spectrometry (MS): Yields molecular weight information and fragmentation patterns unique to the compound

  • UV-Visible spectroscopy: Provides information on conjugated systems within the molecule

Future Research Directions

Synthesis Optimization

Opportunities exist for developing improved synthetic routes to Methyl 5-bromo-2-cyano-3-methylbenzoate, with potential focus on:

  • Green chemistry approaches with reduced environmental impact

  • One-pot methodologies to improve efficiency

  • Catalytic methods for selective functionalization

  • Scalable processes suitable for industrial production

Applications Development

Potential future applications that merit exploration include:

  • Use as a building block in pharmaceutical development

  • Applications in materials science, particularly in specialty polymers

  • Development of chemical probes for biochemical research

  • Exploration of potential agricultural applications

Structure-Activity Relationship Studies

Further research could investigate:

  • The influence of the specific substitution pattern on biological activity

  • Comparison with isomeric compounds to understand positional effects

  • Effects of modifying individual functional groups on reactivity and properties

  • Computational studies to predict interactions with biological targets

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